2-Methoxyethyl 4-(decyloxy)benzoate
Description
2-Methoxyethyl 4-(decyloxy)benzoate is a liquid crystalline compound characterized by a benzoate core substituted with a decyloxy (C10 alkoxy) group at the 4-position and a 2-methoxyethyl ester at the 1-position. Its molecular structure combines a rigid aromatic core with flexible alkyl and alkoxy chains, enabling mesomorphic behavior. This compound is primarily utilized in liquid crystal elastomers (LCEs) and polymer-dispersed liquid crystal (PDLC) systems due to its ability to self-assemble into ordered phases and respond to external stimuli such as temperature or light .
Properties
CAS No. |
93755-45-4 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-methoxyethyl 4-decoxybenzoate |
InChI |
InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-15-23-19-13-11-18(12-14-19)20(21)24-17-16-22-2/h11-14H,3-10,15-17H2,1-2H3 |
InChI Key |
KZDQUMHYWRUDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(decyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-(decyloxy)benzoic acid with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 2-Methoxyethyl 4-(decyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position of the compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for ester reduction.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include benzoic acids, alcohols, and various substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxyethyl 4-(decyloxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The decyloxy group may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkoxy Chain Length Variations
Compounds with varying terminal alkoxy chain lengths (e.g., hexyloxy, octyloxy, decyloxy, dodecyloxy) exhibit distinct mesomorphic properties. For example:
Key Findings :
- Longer alkoxy chains (e.g., decyloxy) broaden the mesophase range and enhance thermal stability due to increased van der Waals interactions between alkyl chains.
- The decyloxy chain in 2-methoxyethyl 4-(decyloxy)benzoate balances flexibility and rigidity, enabling a stable nematic or smectic phase at room temperature .
Ester Group Modifications
Key Findings :
- The 2-methoxyethyl group enhances solubility in polar solvents compared to acryloyloxy derivatives, which are tailored for polymerization .
Cross-Linker Compatibility in Elastomers
When incorporated into polysiloxane-based LCEs, 2-methoxyethyl 4-(decyloxy)benzoate exhibits distinct behavior compared to biphenyl or azo-based monomers:
Data Tables for Critical Comparisons
Table 1: Mesomorphic Properties of Selected Benzoate Derivatives
Table 2: Solubility and Reactivity
| Compound | Solubility in DCM | Polymerization Potential | Reference |
|---|---|---|---|
| 2-Methoxyethyl 4-(decyloxy)benzoate | High | Low | |
| 1,4-Phenylene bis(4-(acryloyloxy)benzoate) | Moderate | High |
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